molecular formula C20H17NO5 B11388062 methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11388062
M. Wt: 351.4 g/mol
InChI Key: IEXXQGLFPVXRSS-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves the reaction of 6-ethyl-4-oxo-4H-chromen-2-carboxylic acid with methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can be compared with other chromen-4-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-3-12-8-9-17-14(10-12)16(22)11-18(26-17)19(23)21-15-7-5-4-6-13(15)20(24)25-2/h4-11H,3H2,1-2H3,(H,21,23)

InChI Key

IEXXQGLFPVXRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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